molecular formula C12H13N3O2 B1394608 methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1272756-53-2

methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1394608
M. Wt: 231.25 g/mol
InChI Key: REMNNJAFEHNCIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Structural and Spectral Investigations

  • Research has focused on related pyrazole-4-carboxylic acid derivatives for combined experimental and theoretical studies. Such studies include characterization through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These methods aid in understanding molecular structures and properties (Viveka et al., 2016).

Hydrogen-Bonded Structures

  • Investigations into similar molecules have revealed hydrogen-bonded chain structures and insights into the molecular interactions, particularly relevant for understanding the compound's crystal structure (Portilla et al., 2007).

Corrosion Inhibition

  • Research into pyrazole derivatives has demonstrated their potential as corrosion inhibitors, particularly in industrial applications like mild steel pickling processes. These studies involve gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (Dohare et al., 2017).

Synthesis and Coordination Complexes

  • Novel pyrazole-dicarboxylate acid derivatives have been synthesized, leading to mononuclear chelate complexes when reacted with certain metals. This synthesis is significant for developing coordination chemistry and potential applications in catalysis (Radi et al., 2015).

Thermal Rearrangement Studies

  • Studies on thermal rearrangement of similar compounds have provided insights into regioselective migration and formation of aromatic pyrazole systems, critical for understanding chemical reaction mechanisms (Vasin et al., 2016).

Corrosion Inhibition in Acidic Media

  • Pyrazole compounds have been shown to effectively inhibit corrosion of iron in acidic solutions. This research is vital for developing new corrosion inhibitors in industrial applications (Chetouani et al., 2005).

Aurora Kinase Inhibition

  • Certain pyrazole derivatives have been investigated for their potential as Aurora kinase inhibitors, with applications in treating cancer (ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

  • Some pyrazole derivatives have demonstrated antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Siddiqui et al., 2013).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes precautions to be taken while handling the compound .

properties

IUPAC Name

methyl 1-(4-aminophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-7-11(12(16)17-2)14-15(8)10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMNNJAFEHNCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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